molecular formula C14H25NO6 B558318 Boc-Glu-OtBu CAS No. 24277-39-2

Boc-Glu-OtBu

Cat. No.: B558318
CAS No.: 24277-39-2
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-UHFFFAOYSA-N
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Description

Boc-Glu-OtBu, also known as N-α-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis (SPPS) to introduce glutamate residues into peptides. This compound is characterized by its protective groups, which prevent unwanted reactions during peptide synthesis .

Scientific Research Applications

Boc-Glu-OtBu has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boc-Glu-OtBu is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are the peptide chains in the synthesis process.

Mode of Action

This compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino acid, preventing it from reacting until the desired point in the synthesis process . Once the peptide chain is formed, the Boc group can be removed, revealing the glutamate residue .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this include the creation of peptides with specific sequences and structures.

Pharmacokinetics

The stability of the compound under various conditions is crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can then be used in various biological and medical research applications.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures to maintain its stability . Additionally, the pH and solvent conditions during the peptide synthesis process can impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Boc-Glu-OtBu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The nature of these interactions is largely determined by the structure of this compound, which includes a tert-butyl ester group that can participate in various chemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By contributing to the formation of specific peptide sequences, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in peptide synthesis . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the peptides it helps form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by its role in peptide synthesis . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Glu-OtBu is synthesized through the protection of the amino and carboxyl groups of glutamic acid. The synthesis typically involves the following steps:

    Protection of the amino group: The amino group of glutamic acid is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.

    Protection of the carboxyl group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).

The reaction conditions usually involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-OtBu undergoes various chemical reactions, including:

    Deprotection reactions: The Boc and tert-butyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Trifluoroacetic acid (TFA): Used for deprotection of Boc and tert-butyl groups.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu-OtBu: Another protected glutamic acid derivative used in peptide synthesis.

    Boc-Glu-OBzl: A similar compound with a benzyl ester protective group instead of tert-butyl.

Uniqueness

Boc-Glu-OtBu is unique due to its specific protective groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in SPPS, where precise control over the synthesis process is crucial .

Properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426357
Record name Boc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24277-39-2
Record name N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24277-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164659
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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